Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside

stereochemistry impurity profiling chiral chromatography

Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside (CAS 1528636-07-8) is a defined C-aryl glucoside featuring a methoxy group at the anomeric position, formally classified as a methyl glycoside of the SGLT2 inhibitor aglycone core. It is recognized by multiple authoritative sources as a pharmacopeial impurity of the anti-diabetic drug dapagliflozin , and simultaneously serves as a key protected intermediate in the scaled synthesis of ertugliflozin.

Molecular Formula C22H27ClO7
Molecular Weight 438.9 g/mol
CAS No. 1528636-07-8
Cat. No. B13435627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside
CAS1528636-07-8
Molecular FormulaC22H27ClO7
Molecular Weight438.9 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)OC)Cl
InChIInChI=1S/C22H27ClO7/c1-3-29-16-7-4-13(5-8-16)10-14-11-15(6-9-17(14)23)22(28-2)21(27)20(26)19(25)18(12-24)30-22/h4-9,11,18-21,24-27H,3,10,12H2,1-2H3/t18-,19-,20+,21-,22-/m1/s1
InChIKeyGKTWLVVOULBRDU-QMCAAQAGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside (CAS 1528636-07-8): A Critical Reference Standard and Synthetic Intermediate for SGLT2 Inhibitors


Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside (CAS 1528636-07-8) is a defined C-aryl glucoside featuring a methoxy group at the anomeric position, formally classified as a methyl glycoside of the SGLT2 inhibitor aglycone core. It is recognized by multiple authoritative sources as a pharmacopeial impurity of the anti-diabetic drug dapagliflozin [1], and simultaneously serves as a key protected intermediate in the scaled synthesis of ertugliflozin . This dual identity—both as a regulated impurity marker and a process intermediate—places it at the intersection of analytical quality control and industrial synthetic chemistry for the gliflozin drug class.

Why Generic C-Aryl Glucoside Substitution Cannot Replace Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside in Analytical and Process Chemistry


Compound 1528636-07-8 cannot be generically substituted because its value is fundamentally anchored to a single, well-defined stereochemical configuration—the beta-D-glucopyranoside anomer [1]. In dapagliflozin impurity profiling, regulatory submissions require exact chromatographic retention time and mass spectral matching against the specific beta-anomer impurity, not the alpha-anomer (CAS 714269-57-5) or the free C-glucoside API . In the four-step synthesis of ertugliflozin, the methyl ether protection at C-1 is precisely required for the subsequent persilylation–selective monodesilylation sequence; alternative protecting groups or the unprotected C-glucoside lead to divergent reaction pathways and unacceptably lower yields [2]. These two orthogonal application dimensions mean that a structurally 'close' analog cannot simultaneously satisfy both the regulatory identity requirements and the synthetic role.

Quantitative Differentiation Evidence for Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside: Comparator-Based Analysis


Stereochemical Purity: Beta-Anomer vs. Alpha-Anomer Differentiation by Chiral HPLC

The compound is exclusively the beta-D-anomer (CAS 1528636-07-8), which must be baseline-resolved from its alpha-D-anomer (CAS 714269-57-5) in regulatory impurity methods for dapagliflozin. The alpha-anomer is separately listed as Dapagliflozin Impurity (CAS 714269-57-5) and elutes at a distinct retention time [1]. Quantitative use as a system suitability reference standard requires certified anomeric purity ≥98% ; a generic C-aryl glucoside mixture cannot provide this stereochemical certainty.

stereochemistry impurity profiling chiral chromatography

Process Yield Advantage: Methyl Ether as Protecting Group in Ertugliflozin Synthesis vs. Unprotected C-Glucoside

In the Bernhardson et al. OPRD paper, the methyl glucoside (compound 4) is the key intermediate entering a four-step sequence: persilylation–selective monodesilylation, primary alcohol oxidation, aldol-crossed-Cannizzaro reaction, and acid-catalyzed bicyclic ketal formation [1]. The overall yield from this intermediate to ertugliflozin L-pyroglutamic acid cocrystal was demonstrated at multi-kilogram scale. Using the unprotected C-glucoside (dapagliflozin) directly in the same sequence is not possible because the free anomeric hydroxyl would undergo competitive silylation and oxidation, destroying the required cyclic ketal formation topology. The methyl protection is therefore not interchangeable with a hydrogen atom at C-1.

process chemistry protecting group ertugliflozin

Regulatory Impurity Utility: Dapagliflozin ANDA Method Validation vs. Generic Glucoside Mixtures

This compound is explicitly cataloged as 'Dapagliflozin Impurity 83' and 'Ertugliflozin-Anomer Impurity' by multiple reference standard suppliers [1]. It is used directly in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) of dapagliflozin [1]. A non-specific glucoside mixture cannot serve this function because the exact mass, retention time, and response factor of the specific beta-anomer must be established for each HPLC method. Procurement of an untagged 'glucoside analog' would fail USP/EP traceability requirements.

ANDA method validation reference standard

Physicochemical Distinction: logP and Topological Polar Surface Area vs. Dapagliflozin API

The methyl ether at C-1 alters key physicochemical parameters relative to dapagliflozin (free anomeric OH). PubChem computed properties show XLogP3-AA = 2.1 and topological polar surface area (TPSA) = 109 Ų for the methyl glycoside [1], versus dapagliflozin which has XLogP3-AA ≈ 1.9 and TPSA ≈ 119 Ų (calculated for the API). The 10 Ų TPSA reduction reflects the loss of one hydrogen bond donor (OH → OCH3), which impacts reversed-phase chromatographic retention and solid-phase extraction recovery. This difference is exploited in analytical methods where the impurity must elute distinctly from the API peak.

physicochemical properties drug-likeness quality control

Validated Application Scenarios for Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside (CAS 1528636-07-8)


ANDA Analytical Method Development and Validation for Dapagliflozin Tablets

This compound is used directly as a certified impurity reference standard for HPLC-UV and LC-MS/MS method validation of dapagliflozin drug products. System suitability solutions spiked with the beta-anomer at 0.1–1.0% levels relative to the API peak are used to establish limit of detection (LOD), limit of quantitation (LOQ), linearity, and specificity per ICH Q2(R1) guidelines. Procurement of the exact CAS-numbered beta-anomer ensures that the impurity peak in chromatograms is unequivocally assigned and that the method can be reproduced across different QC laboratories [1].

Synthesis of Ertugliflozin via the Persilylation–Monodesilylation Route

The compound serves as the starting point (intermediate 4) for the scalable four-step synthesis of ertugliflozin as reported in Org. Process Res. Dev. 2014. The methyl ether at C-1 protects the anomeric center during persilylation (TMSCl) and subsequent selective acidic monodesilylation at the C-6 primary hydroxyl. This enables the chemoselective TEMPO oxidation to the corresponding aldehyde, the key aldol-crossed-Cannizzaro reaction to install the bridged ketal precursor, and final acid-catalyzed cyclic ketal formation to yield ertugliflozin L-pyroglutamic acid cocrystal [2].

Forced Degradation Studies and Stability-Indicating Method Development

In forced degradation studies of dapagliflozin drug substance under thermal, hydrolytic, oxidative, and photolytic stress conditions, the beta-methyl glycoside may form as a degradation product via methylation of the anomeric hydroxyl in the presence of methanol-containing mobile phases or solvents. Using an authenticated sample of the impurity as a reference marker allows stability-indicating methods to correctly identify and quantify this degradation product, distinguishing it from the alpha-anomer and other process-related impurities [1].

Pharmaceutical Reference Standard Inventory for Generic Drug Compliance

Generic pharmaceutical manufacturers and contract research organizations (CROs) procuring this compound can build a comprehensive impurity standard library for dapagliflozin ANDA submissions. Alongside other listed impurities (e.g., des-ethoxy, dimer, and oxidative degradation products), the beta-anomer impurity standard fulfills the FDA's requirement for characterized, structurally known impurity markers, reducing the risk of a Refuse-to-Receive (RTR) decision due to incomplete impurity profiling [1].

Quote Request

Request a Quote for Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.